

Minzasolmin: A Technical Guide to a Novel Alpha-Synuclein Misfolding Inhibitor

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Compound of Interest

Compound Name: Minzasolmin

Cat. No.: B15073595

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Abstract

Minzasolmin (UCB0599) is an orally bioavailable, brain-penetrant small molecule inhibitor of alpha-synuclein (α -synuclein) misfolding, currently under investigation as a potential disease-modifying therapy for Parkinson's disease. This document provides a comprehensive technical overview of **Minzasolmin**'s chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and preclinical efficacy. Detailed experimental methodologies and key data from pivotal studies are presented to support further research and development efforts.

Chemical Structure and Physicochemical Properties

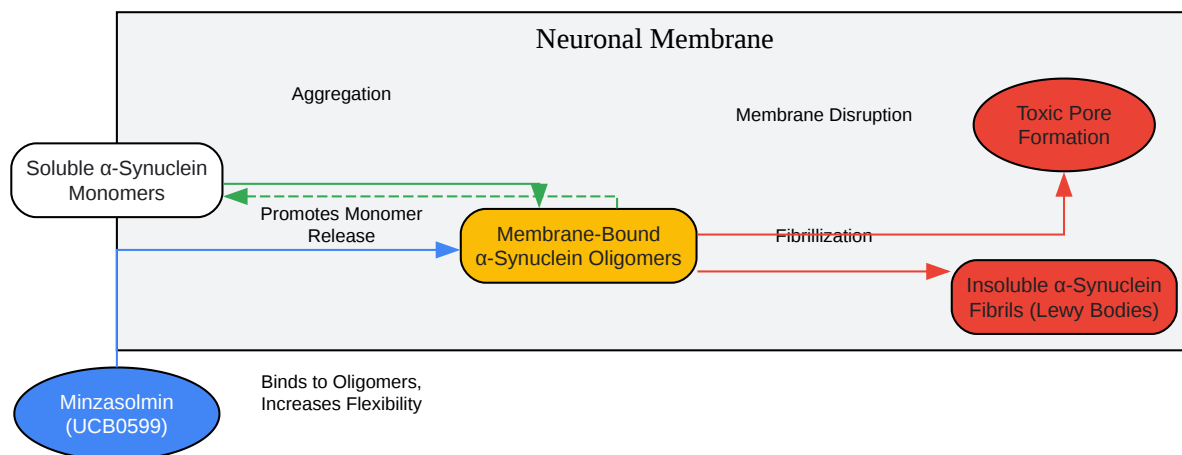
Minzasolmin is the (R)-enantiomer of the racemic mixture NPT200-11.^[1] Its chemical identity and known properties are summarized below.

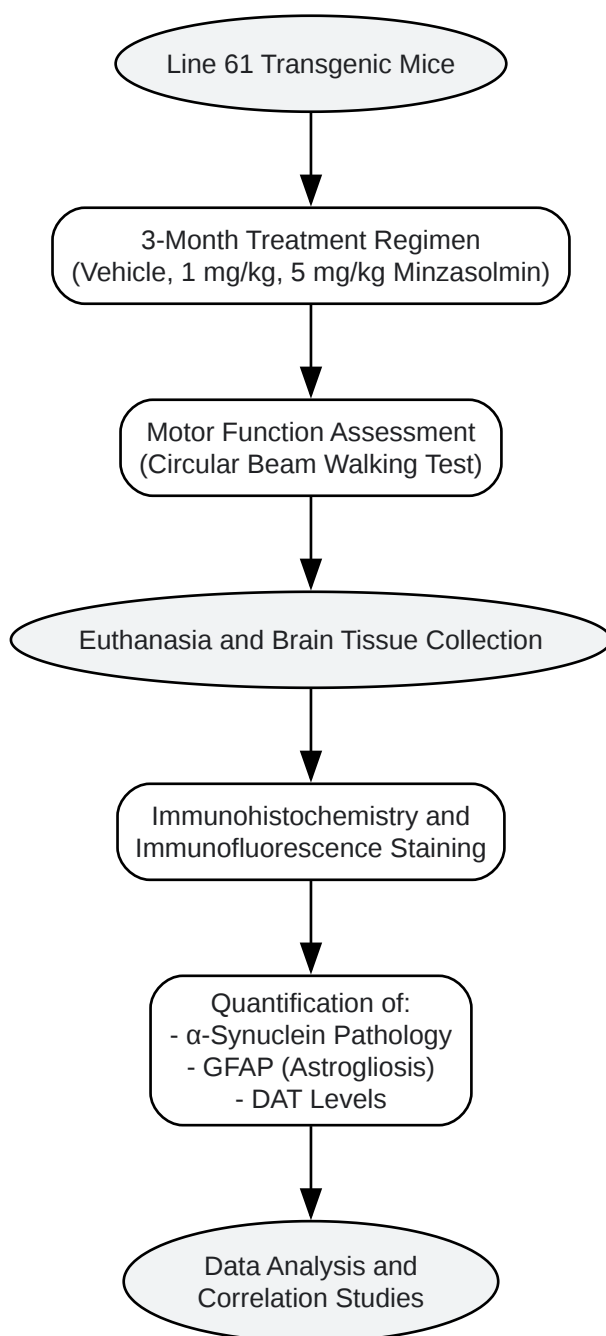
Table 1: Chemical and Physicochemical Properties of **Minzasolmin**

Property	Value	Reference
IUPAC Name	N-[(1R)-1-(1H-indol-3-ylmethyl)pentyl]-2-(4-methylpiperazin-1-yl)thiazole-5-carboxamide	[2]
Synonyms	UCB0599, (R)-NPT200-11, DLX313	[3][4]
Molecular Formula	C23H31N5OS	[5][6]
Molecular Weight	425.59 g/mol	[5][6]
CAS Number	1802518-92-8	
Appearance	Solid	
Solubility	10 mM in DMSO	

Mechanism of Action

Minzasolmin is designed to inhibit the aggregation of α -synuclein, a key pathological process in Parkinson's disease. It selectively binds to misfolded α -synuclein intermediates, such as oligomers, that are bound to cell membranes.[1][7] This interaction is believed to increase the flexibility of the α -synuclein oligomers, impairing their ability to embed further into the membrane and seed the formation of larger, toxic fibrils.[1][7] By promoting the release of α -synuclein monomers from these oligomeric species, **Minzasolmin** helps to reduce the accumulation of pathological α -synuclein in the brain.[1][7]





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